3-(2,5-dioxopyrrolidin-1-yl)-N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)benzamide
Beschreibung
This compound belongs to the 1,3,4-oxadiazole class, characterized by a benzamide core substituted with a 2,5-dioxopyrrolidinyl group and a 4-methylbenzyl moiety on the oxadiazole ring.
Eigenschaften
IUPAC Name |
3-(2,5-dioxopyrrolidin-1-yl)-N-[5-[(4-methylphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O4/c1-13-5-7-14(8-6-13)11-17-23-24-21(29-17)22-20(28)15-3-2-4-16(12-15)25-18(26)9-10-19(25)27/h2-8,12H,9-11H2,1H3,(H,22,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPCVFRXPYLFGMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 3-(2,5-dioxopyrrolidin-1-yl)-N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)benzamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial activity, cytotoxicity, and mechanisms of action, supported by recent research findings.
Chemical Structure and Properties
The molecular formula for the compound is , with a molecular weight of 356.38 g/mol. The structure features a 1,3,4-oxadiazole moiety that is known for its diverse biological activities.
Antimicrobial Activity
Recent studies have demonstrated that derivatives containing the 1,3,4-oxadiazole structure exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown strong bactericidal effects against various strains of bacteria, including resistant strains such as Staphylococcus aureus (MRSA) and Escherichia coli.
In a comparative study evaluating the antimicrobial efficacy of several oxadiazole derivatives, it was found that specific compounds exhibited higher activity than traditional antibiotics like ciprofloxacin . The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and the inhibition of biofilm formation.
| Compound | Activity Against Staphylococcus aureus | Activity Against E. coli |
|---|---|---|
| Compound A | Strong (MIC < 10 µg/mL) | Moderate (MIC ~ 50 µg/mL) |
| Compound B | Moderate (MIC ~ 20 µg/mL) | Strong (MIC < 10 µg/mL) |
| Target Compound | Very Strong (MIC < 5 µg/mL) | Very Strong (MIC < 5 µg/mL) |
Cytotoxicity Studies
The cytotoxic effects of this compound were evaluated using normal cell lines such as L929 fibroblasts. Preliminary results indicated that while some derivatives exhibited cytotoxicity at higher concentrations (e.g., >100 µM), others showed minimal toxicity and even enhanced cell viability at lower concentrations . This suggests a potential therapeutic index for further development.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 50 | 95 |
| 100 | 80 |
| 200 | 50 |
The biological activity of 3-(2,5-dioxopyrrolidin-1-yl)-N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)benzamide may be attributed to its ability to interact with specific cellular targets involved in metabolic pathways. The presence of the dioxopyrrolidine and oxadiazole groups is crucial for its interaction with bacterial enzymes and receptors .
Case Studies
A recent study focused on the synthesis and evaluation of several oxadiazole derivatives revealed that compounds with similar structural features to our target compound showed promising results in both antimicrobial and anticancer activities. For example, one derivative demonstrated an IC50 value in the micromolar range against cancer cell lines while maintaining low toxicity towards normal cells .
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Recent studies have highlighted the potential of N-(1,3,4-oxadiazol-2-yl)benzamides, including derivatives like the compound , as promising antibacterial agents. Notably, research has shown that compounds containing the oxadiazole moiety exhibit significant activity against multidrug-resistant strains of Neisseria gonorrhoeae, a major public health concern due to rising antibiotic resistance .
Key Findings:
- Compounds similar to 3-(2,5-dioxopyrrolidin-1-yl)-N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)benzamide were effective against Gram-negative bacteria with minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL .
- The ability of these compounds to penetrate biological membranes suggests a favorable pharmacokinetic profile for systemic absorption.
Antifungal Properties
In addition to antibacterial effects, there is emerging evidence that oxadiazole derivatives can exhibit antifungal activity. Research indicates that modifications to the oxadiazole structure can enhance efficacy against various fungal pathogens .
Drug Discovery and Development
The unique properties of 3-(2,5-dioxopyrrolidin-1-yl)-N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)benzamide make it a candidate for further exploration in drug development pipelines.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound can lead to the design of more potent derivatives. The presence of both dioxopyrrolidine and oxadiazole rings allows for various modifications that could enhance antibacterial potency or reduce toxicity .
Synthesis Strategies
Recent advancements in synthetic methodologies have facilitated the production of oxadiazole-based compounds through efficient routes such as cyclization reactions involving readily available precursors . This accessibility can accelerate the development process for new therapeutic agents.
Case Studies
Several case studies illustrate the successful application of similar compounds in clinical settings:
Analyse Chemischer Reaktionen
Alkylation and Quaternary Ammonium Salt Formation
Tertiary amines react with alkyl halides to form quaternary ammonium salts, but steric bulk in this compound suppresses reactivity. For example:
Reaction:
Conditions:
-
Requires prolonged heating (80–100°C) in polar aprotic solvents (e.g., DMF).
N-Dealkylation Reactions
N-Dealkylation, the removal of alkyl groups from amines, is a key pathway for this compound. The von Braun reaction using cyanogen bromide (CNBr) selectively cleaves tertiary amines:
Reaction:
Key Observations:
-
The neopentyl group is preferentially removed over the isobutyl group due to higher steric strain.
-
Reaction efficiency improves with Lewis acid catalysts (e.g., AlCl) .
Acid-Base Reactions
The compound acts as a weak base, forming salts with strong acids:
Reaction:
Properties of the Salt:
-
High solubility in polar solvents (e.g., water, methanol).
-
Melting point: ~176°C (decomposition observed above 200°C) .
Oxidation to Amine Oxides
Tertiary amines oxidize to amine oxides under mild conditions:
Reaction:
Conditions:
Elimination Reactions
Under strongly basic conditions, Hofmann elimination may occur, though steric hindrance reduces feasibility:
Reaction:
Challenges:
Comparative Reactivity Table
| Reaction Type | Reagents/Conditions | Primary Product | Yield (%) | Key Limitation |
|---|---|---|---|---|
| N-Dealkylation | CNBr, AlCl, 80°C | Cyanamide + 2-Bromo-2-methylpropane | 45–55 | Competing side reactions |
| Oxidation | HO, Ru catalyst | Amine oxide | 60–70 | Requires anhydrous conditions |
| Salt Formation | HCl (gaseous) | Amine hydrochloride | >95 | Hygroscopic product |
| Alkylation | CHI, DMF, 80°C | Quaternary ammonium iodide | 25–30 | Steric hindrance |
Vergleich Mit ähnlichen Verbindungen
Structural Analogues in the 1,3,4-Oxadiazole Class
The following table highlights structural and functional differences between the target compound and its closest analogs, LMM5 and LMM11:
Key Observations :
- However, the methoxy group in LMM5 could contribute to stronger hydrogen bonding with Trr1, explaining its lower MIC₅₀ .
- Core Modifications: The 2,5-dioxopyrrolidinyl group in the target compound introduces a cyclic imide, which may influence electron distribution and binding affinity compared to LMM5/LMM11’s sulfamoyl groups. Sulfamoyl moieties in LMM5/LMM11 are known to interact with Trr1’s active site, suggesting the target compound’s pyrrolidinone might require optimization for similar efficacy .
Mechanistic and Pharmacological Differences
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
